molecular formula C15H13ClN4S B2920731 5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 92516-08-0

5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2920731
CAS No.: 92516-08-0
M. Wt: 316.81
InChI Key: KVVWIFYJIJRDIF-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H13ClN4S and its molecular weight is 316.81. The purity is usually 95%.
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Biological Activity

5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₅H₁₃ClN₄S
  • Molecular Weight : 316.81 g/mol
  • CAS Number : 92516-08-0

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives, including the compound . Notably:

  • In vitro studies demonstrated that derivatives of triazole exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the antibacterial efficacy compared to other substituents .
  • Table 1 summarizes the antimicrobial activity against various bacterial strains:
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Other derivativesP. aeruginosa>64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • MTT Assay : The compound exhibited selective cytotoxicity against several cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The IC50 values indicated significant inhibition of cell proliferation at low concentrations .

Table 2 presents the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
IGR39 (Melanoma)10
MDA-MB-231 (Breast)15
Panc-1 (Pancreatic)12

Anti-inflammatory Activity

Research indicates that triazole derivatives can possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Case Studies

  • Study on Anticancer Activity : A study synthesized various hydrazone derivatives from triazole and tested their cytotoxic effects on cancer cell lines. The results showed that compounds with a chlorophenyl group significantly inhibited cancer cell migration and proliferation, suggesting potential as antimetastatic agents .
  • Antimicrobial Efficacy Study : In a comparative study against standard antibiotics, the triazole derivative demonstrated comparable or superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibacterial agents .

Properties

IUPAC Name

3-[(4-chloroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4S/c16-11-6-8-12(9-7-11)17-10-14-18-19-15(21)20(14)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVWIFYJIJRDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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